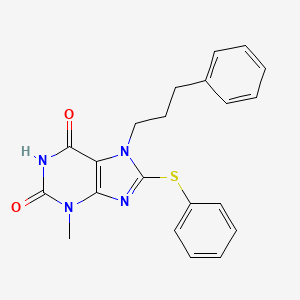

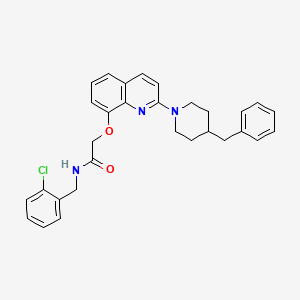

![molecular formula C17H10F6N2 B2479207 1-[1,1'-biphenyl]-2-yl-3,5-bis(trifluoromethyl)-1H-pyrazole CAS No. 956706-68-6](/img/structure/B2479207.png)

1-[1,1'-biphenyl]-2-yl-3,5-bis(trifluoromethyl)-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-[1,1’-biphenyl]-2-yl-3,5-bis(trifluoromethyl)-1H-pyrazole” is a complex organic molecule. It contains a biphenyl group (two connected phenyl rings), a pyrazole ring (a five-membered ring with two nitrogen atoms), and two trifluoromethyl groups (a carbon atom bonded to three fluorine atoms) attached to the pyrazole ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the biphenyl group, the introduction of the pyrazole ring, and the addition of the trifluoromethyl groups. Trifluoromethyl groups can be introduced using various methods, such as treatment with sulfur tetrafluoride or through the Swarts reaction .Molecular Structure Analysis

The trifluoromethyl group is a functional group with the formula -CF3. It is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The presence of these groups, along with the biphenyl and pyrazole structures, would give the molecule unique physical and chemical properties.Chemical Reactions Analysis

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound .Physical And Chemical Properties Analysis

The trifluoromethyl group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This would likely influence the physical and chemical properties of the compound.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- 1-[1,1'-biphenyl]-2-yl-3,5-bis(trifluoromethyl)-1H-pyrazole is involved in the synthesis of bis-pyrazolyl-thiazoles, which have shown promising anti-tumor activities against hepatocellular carcinoma cell lines (Gomha, Edrees, & Altalbawy, 2016).

- It is also used in the synthesis of novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives, which have been evaluated as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Catalysis and Material Science

- In material science, it contributes to the development of heteroleptic Iron(II) Spin-Crossover Complexes, with applications in fine-tuning spin crossover (SCO) properties (García-López et al., 2019).

- Its methylated derivative has been used for high voltage application in lithium-ion batteries, demonstrating improved cycling performance (von Aspern et al., 2020).

Pharmacology and Biochemical Studies

- In pharmacology, related pyrazole compounds have been investigated for their potential inhibitory effects on fructose-1,6-bisphosphatase, indicating potential therapeutic applications (Rudnitskaya, Huynh, Török, & Stieglitz, 2009).

- Additionally, bis-pyrazoles synthesized from similar compounds have been studied for their DNA binding and in-vitro cytotoxicity against various cancer cell lines, showing potential as anti-cancer agents (Reddy et al., 2017).

Optoelectronics

- Novel heterocyclic compounds synthesized using derivatives of 1-[1,1'-biphenyl]-2-yl-3,5-bis(trifluoromethyl)-1H-pyrazole have shown potential for use in opto-electronic applications due to their emissive properties (Ramkumar & Kannan, 2015).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2-phenylphenyl)-3,5-bis(trifluoromethyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F6N2/c18-16(19,20)14-10-15(17(21,22)23)25(24-14)13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIUOOIHNBLJXDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2N3C(=CC(=N3)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F6N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1,1'-biphenyl]-2-yl-3,5-bis(trifluoromethyl)-1H-pyrazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-(3-ethoxyspiro[3.4]octan-1-yl)-N-propylpropanamide](/img/structure/B2479125.png)

![(5-Pyridin-3-yl-1,2-oxazol-3-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2479128.png)

![2-(2,4'-dioxo-3'-phenylspiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2479132.png)

![2-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2479135.png)

![N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2479136.png)

![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2479142.png)

![N-[2-(4-Methoxynaphthalen-1-yl)ethyl]but-2-ynamide](/img/structure/B2479144.png)